molecular formula C19H25BrN2O5 B1667871 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid CAS No. 81447-81-6

4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid

Cat. No.: B1667871
CAS No.: 81447-81-6
M. Wt: 441.3 g/mol
InChI Key: XHCXKGFNPZETQY-YHPCKPBFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of U-47931E involves the reaction of 4-bromo-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide. The process typically includes the following steps :

    Formation of the intermediate: The initial step involves the formation of an intermediate compound by reacting 4-bromo-benzoyl chloride with 2-(dimethylamino)cyclohexylamine.

    Methylation: The intermediate is then methylated to form the final product, U-47931E.

Industrial Production Methods

Industrial production of U-47931E follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

U-47931E undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Demethylation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    N-hydroxylation: This reaction typically requires the presence of hydroxylating agents like hydroxylamine.

    N-dealkylation: Reagents such as strong acids or bases are used to facilitate this reaction.

Major Products Formed

Mechanism of Action

U-47931E exerts its effects by selectively binding to the μ-opioid receptor. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of the μ-opioid receptor leads to analgesic effects by reducing the perception of pain . The molecular targets and pathways involved include the inhibition of adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of ion channels .

Properties

CAS No.

81447-81-6

Molecular Formula

C19H25BrN2O5

Molecular Weight

441.3 g/mol

IUPAC Name

4-bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C15H21BrN2O.C4H4O4/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11;5-3(6)1-2-4(7)8/h7-10,13-14H,3-6H2,1-2H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14-;/m0./s1

InChI Key

XHCXKGFNPZETQY-YHPCKPBFSA-N

SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1NC(=O)C2=CC=C(C=C2)Br.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

67579-24-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bromadoline;  U-47931E;  U 47931E;  U47931E;  U 47,931E;  U47,931E;  U-47,931E;  Bromadoline maleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid
Reactant of Route 2
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid
Reactant of Route 3
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid
Reactant of Route 4
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid
Reactant of Route 5
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid
Reactant of Route 6
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid

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